molecular formula C27H25ClFNO4 B3507542 9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B3507542
M. Wt: 481.9 g/mol
InChI Key: CFBDSNFAAPGBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a hexahydroacridinedione core, which is a type of heterocyclic compound. Attached to this core are various substituents, including a methoxyphenyl group and a fluorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The hexahydroacridinedione core would likely contribute significantly to the compound’s overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

9-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFNO4/c1-33-24-12-15(9-11-23(24)34-14-16-8-10-17(29)13-18(16)28)25-26-19(4-2-6-21(26)31)30-20-5-3-7-22(32)27(20)25/h8-13,25,30H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBDSNFAAPGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 3
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 4
Reactant of Route 4
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 5
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 6
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

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